

Comparison of spectroscopic data of 4-Oxohexanoic acid from different sources

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Compound of Interest

Compound Name: 4-Oxohexanoic acid

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A Comparative Analysis of Spectroscopic Data for 4-Oxohexanoic Acid

For researchers, scientists, and professionals in drug development, access to reliable and comprehensive spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative overview of publicly available spectroscopic data for **4-Oxohexanoic acid** (CAS No. 1117-74-4), a six-carbon organic compound containing both a ketone and a carboxylic acid functional group. Data from prominent sources including PubChem and SpectraBase are summarized and compared to offer a foundational resource for analytical studies.

Summary of Spectroscopic Data

The following tables provide a consolidated view of the available quantitative spectroscopic data for **4-Oxohexanoic acid** from various sources. It is important to note that while the existence of ^1H NMR, ^{13}C NMR, FT-IR, and GC-MS spectra is indicated in several databases, access to the detailed raw data and peak characteristics is often restricted and may require a subscription or institutional access.

Table 1: ^1H NMR Spectroscopic Data

Source/Database	Instrument	Solvent	Chemical Shifts (ppm) and Coupling Constants (Hz)
PubChem (sourced from SpectraBase)	Varian CFT-20	Not Specified	Data not publicly available without a subscription.
SpectraBase (Wiley)	Not Specified	Not Specified	Data not publicly available without a subscription.

Table 2: ^{13}C NMR Spectroscopic Data

Source/Database	Sample Source	Solvent	Chemical Shifts (ppm)
PubChem (sourced from SpectraBase)	Bio-Rad Laboratories, Inc.	Not Specified	Data not publicly available without a subscription.
SpectraBase (Wiley)	Not Specified	Not Specified	Data not publicly available without a subscription.

Table 3: FT-IR Spectroscopic Data

Source/Database	Technique	Sample Source	Key Absorption Bands (cm^{-1})
PubChem (sourced from SpectraBase)	Capillary Cell: Neat	Bio-Rad Laboratories, Inc.	Peak list not publicly available.
SpectraBase (Wiley)	Not Specified	Not Specified	Peak list not publicly available.

Table 4: Mass Spectrometry Data

Source/Database	Technique	Ionization Mode	Precursor m/z	Major Fragment Ions (m/z) and Relative Intensities
PubChem (from MassBank, Accession: MSBNK-Keio_Univ-KO001553)	LC-ESI-QQ-MS2	Negative	129 ([M-H] ⁻)	129 (999), 85.2 (64), 128.5 (53), 111.1 (46), 82.8 (1)[1]
PubChem (sourced from SpectraBase)	GC-MS	Not Specified	Not Specified	Fragmentation pattern not publicly available.
SpectraBase (Wiley)	GC-MS	Not Specified	Not Specified	Fragmentation pattern not publicly available.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are not fully disclosed in the publicly accessible information. However, based on the information available and general laboratory practices, the following outlines the likely methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

- Instrumentation: A Varian CFT-20 spectrometer was used for the ¹H NMR data referenced in PubChem.[3]
- Sample Preparation: For NMR analysis of a carboxylic acid like **4-Oxohexanoic acid**, the sample would typically be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.

- Data Acquisition: Standard pulse sequences would be used to acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, proton decoupling is commonly employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Technique: The data from PubChem specifies the use of a "CAPILLARY CELL: NEAT" technique.^[3] This indicates that the spectrum was obtained from a thin film of the pure liquid sample placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared spectrometer would have been used to record the interferogram and subsequently compute the infrared spectrum.

Mass Spectrometry (MS):

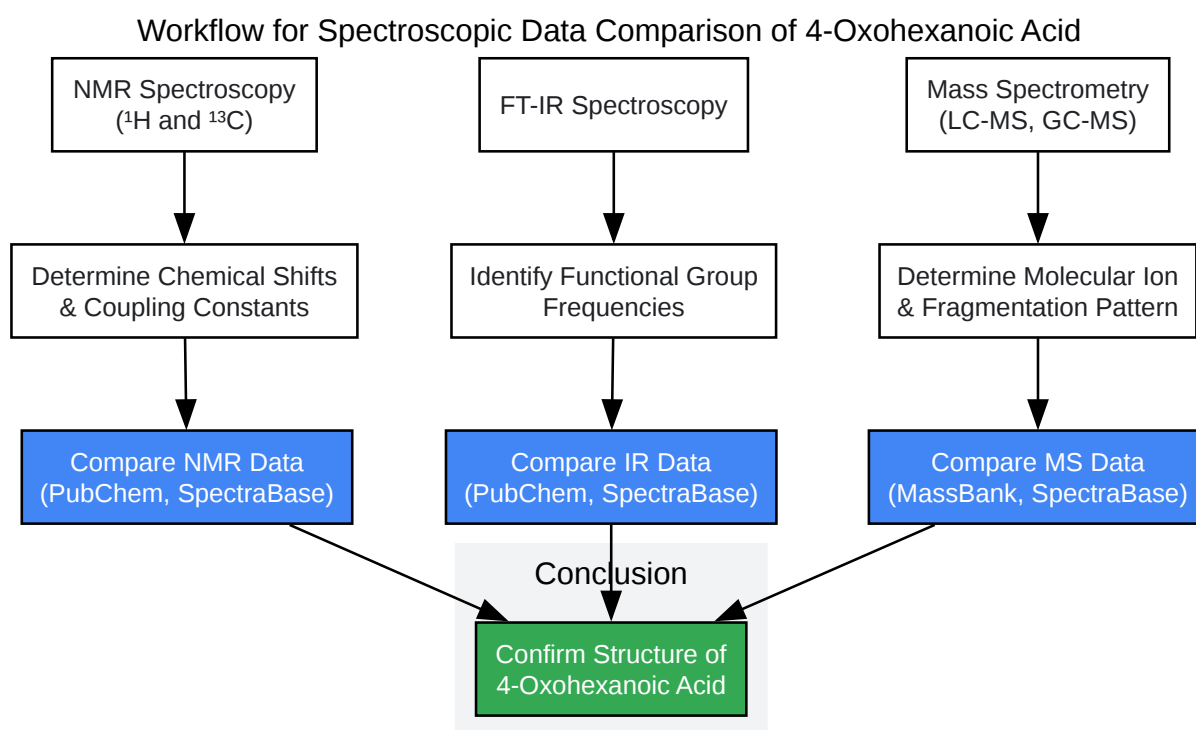
- LC-ESI-QQ-MS2 (from MassBank):
 - Instrumentation: An API3000, a triple quadrupole mass spectrometer, was used.^[1]
 - Sample Introduction: The sample was likely introduced via liquid chromatography (LC) to separate it from any impurities before ionization.
 - Ionization: Electrospray ionization (ESI) in negative ion mode was used to generate the deprotonated molecule $[\text{M}-\text{H}]^-$.^[1]
 - MS/MS Analysis: The precursor ion (m/z 129) was selected in the first quadrupole, fragmented in the collision cell (collision energy of 10 V), and the resulting fragment ions were analyzed in the third quadrupole.^[1]
- GC-MS (from SpectraBase):
 - Instrumentation: A gas chromatograph coupled to a mass spectrometer was used.
 - Sample Preparation: As **4-Oxohexanoic acid** is a relatively polar and non-volatile compound, derivatization (e.g., esterification) might have been employed to increase its volatility for GC analysis.
 - Separation: The sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC

column.

- Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting fragments are detected.

Data Interpretation and Logical Workflow

The process of acquiring and comparing spectroscopic data for a compound like **4-Oxohexanoic acid** follows a logical workflow. This workflow is crucial for ensuring the identity and purity of the compound.



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Spectroscopic data acquisition and comparison workflow.

Conclusion

The publicly available spectroscopic data for **4-Oxohexanoic acid** provides a foundational basis for its identification. The LC-MS/MS data from MassBank offers valuable fragmentation information. However, a comprehensive comparison of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS

data is currently limited by the paywalled access to detailed spectral information on platforms like SpectraBase. For researchers requiring definitive structural confirmation and purity assessment, it is recommended to either acquire the spectroscopic data independently or gain access to the complete datasets from the cited spectral databases. This guide serves as a starting point, summarizing the accessible information and outlining the necessary steps for a more in-depth comparative analysis.

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